Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate
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Overview
Description
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is a complex organic compound known for its unique structure and properties It consists of a benzene-1,3,5-tricarboxylate core with three anthracen-9-yl groups attached via prop-2-yn-1-yl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(anthracen-9-yl)prop-2-yn-1-ol: This intermediate is synthesized by reacting anthracene with propargyl alcohol in the presence of a base such as potassium carbonate.
Formation of 3-(anthracen-9-yl)prop-2-yn-1-yl bromide: The alcohol group of the intermediate is converted to a bromide using phosphorus tribromide.
Coupling with benzene-1,3,5-tricarboxylic acid: The final step involves coupling the bromide with benzene-1,3,5-tricarboxylic acid in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The prop-2-yn-1-yl linkers can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is primarily related to its photophysical properties. The anthracene moieties can absorb light and undergo photoexcitation, leading to fluorescence. This property is exploited in applications such as bioimaging and organic electronics. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate: A closely related compound with similar structural features.
1,3,5-Tris(prop-2-ynyloxy)benzene: Another compound with a benzene core and prop-2-yn-1-yl linkers, but without the anthracene moieties.
Uniqueness
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is unique due to the presence of anthracene groups, which impart distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and photoactivity, setting it apart from other similar compounds.
Properties
CAS No. |
654666-57-6 |
---|---|
Molecular Formula |
C60H36O6 |
Molecular Weight |
852.9 g/mol |
IUPAC Name |
tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C60H36O6/c61-58(64-31-13-28-55-49-22-7-1-16-40(49)34-41-17-2-8-23-50(41)55)46-37-47(59(62)65-32-14-29-56-51-24-9-3-18-42(51)35-43-19-4-10-25-52(43)56)39-48(38-46)60(63)66-33-15-30-57-53-26-11-5-20-44(53)36-45-21-6-12-27-54(45)57/h1-12,16-27,34-39H,31-33H2 |
InChI Key |
JGBNWEMSKXWDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CCOC(=O)C4=CC(=CC(=C4)C(=O)OCC#CC5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)OCC#CC8=C9C=CC=CC9=CC1=CC=CC=C18 |
Origin of Product |
United States |
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